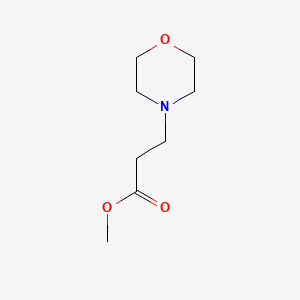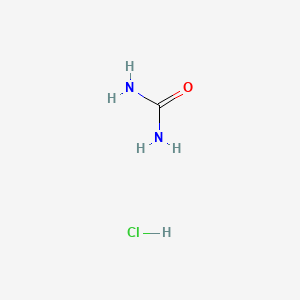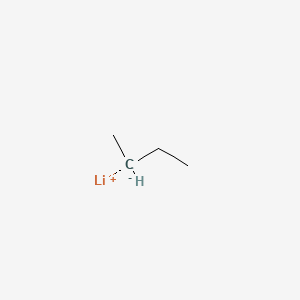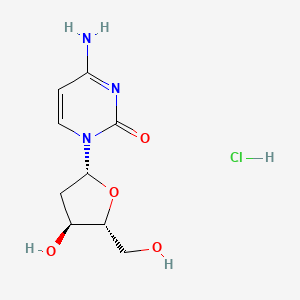
(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol
Overview
Description
(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol is a compound that features a trifluoromethyl group attached to an imidazole ringThe trifluoromethyl group is known for enhancing the lipophilicity, metabolic stability, and pharmacokinetic properties of molecules, making it a valuable functional group in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of imidazole derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) in the presence of a base . The reaction conditions often require the use of a solvent like acetonitrile or dichloromethane and a catalyst such as copper or silver salts to facilitate the trifluoromethylation process .
Industrial Production Methods
In an industrial setting, the production of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding imidazole derivative without the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted imidazole derivatives, which can exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts .
Scientific Research Applications
(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups while providing enhanced stability and activity.
Medicine: It is investigated for its potential therapeutic applications, including as an antiviral, anticancer, and anti-inflammatory agent.
Industry: The compound is used in the development of advanced materials with improved properties such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins by increasing lipophilicity and facilitating hydrogen bonding interactions. This can lead to the inhibition or activation of specific enzymes or receptors, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted imidazoles and heterocycles, such as:
- (4-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
- (4-(trifluoromethyl)-1H-triazol-5-yl)methanol
- (4-(trifluoromethyl)-1H-pyrrol-5-yl)methanol
Uniqueness
What sets (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol apart from these similar compounds is its specific structural configuration, which can result in unique biological activities and chemical properties. The presence of the trifluoromethyl group in the imidazole ring can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-(trifluoromethyl)-1H-imidazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4-3(1-11)9-2-10-4/h2,11H,1H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQHFYRPMOANSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344477 | |
| Record name | [4-(Trifluoromethyl)-1H-imidazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59608-85-4 | |
| Record name | [4-(Trifluoromethyl)-1H-imidazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(trifluoromethyl)-1H-imidazol-5-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)








![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)
